alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol
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Overview
Description
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with tert-butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol typically involves the reaction of cyclohexene derivatives with tert-butyl and dimethyl substituents. One common method involves the alkylation of cyclohexene with tert-butyl chloride and dimethyl magnesium bromide under anhydrous conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with specific receptors. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,4-Di-tert-butylphenol: Exhibits similar antioxidant activities and is used in various industrial applications.
Uniqueness
Alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl and dimethyl groups on a cyclohexene ring makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94291-58-4 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C13H24O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h8,10-12,14H,6-7H2,1-5H3 |
InChI Key |
UMOGODYPTSXWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C(C(C)(C)C)O)C |
Origin of Product |
United States |
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